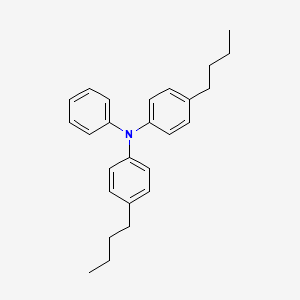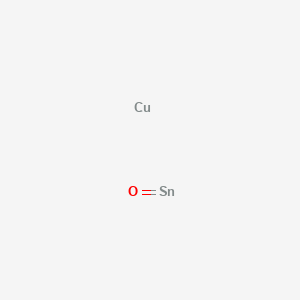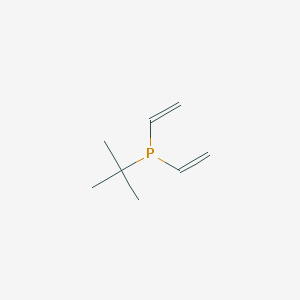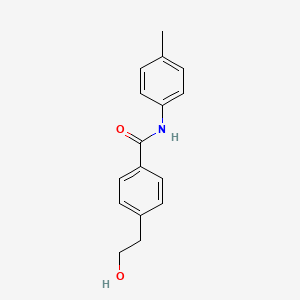![molecular formula C9H15NO B14281694 N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine CAS No. 120871-60-5](/img/structure/B14281694.png)
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine is a chemical compound with a unique structure that includes a cyclohexylidene ring and a hydroxylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
The synthesis of N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine typically involves the reaction of cyclohexanone with hydroxylamine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions.
Scientific Research Applications
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine can be compared with other similar compounds such as:
Cyclohexanone oxime: Similar in structure but lacks the prop-2-en-1-yl group.
Hydroxylamine derivatives: Compounds with different substituents on the hydroxylamine group.
Cyclohexylidene derivatives: Compounds with variations in the cyclohexylidene ring structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
120871-60-5 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-(2-prop-2-enylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(8)10-11/h2,8,11H,1,3-7H2 |
InChI Key |
PUHSIAHHRSCCQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
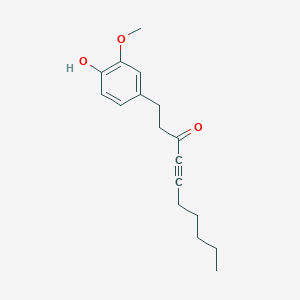
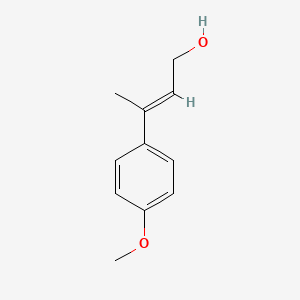
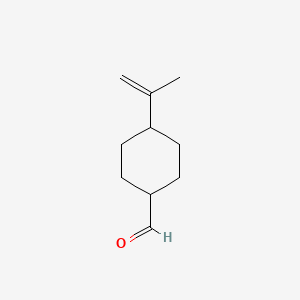
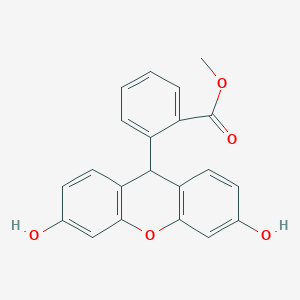
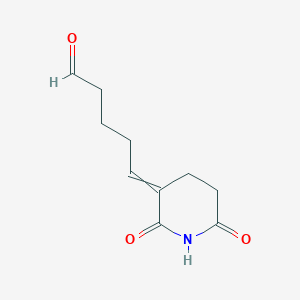
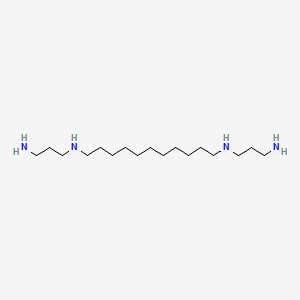
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
